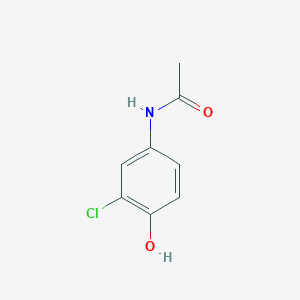

N-(3-Chloro-4-hydroxyphenyl)acetamide

説明

Historical Context and Natural Occurrence of N-(3-Chloro-4-hydroxyphenyl)acetamide

The presence of this compound is not limited to synthetic environments; it has also been identified as a naturally occurring compound and as a product of environmental degradation processes.

Chemical investigations into the fermentation broth of the microfungus Xylaria sp. led to the isolation of this compound as a new natural product. This discovery highlighted the ability of microorganisms to produce halogenated compounds, a characteristic that is of significant interest in the search for novel bioactive molecules. The isolation and spectroscopic characterization of this compound from a fungal source opened avenues for exploring its potential biological activities.

This compound has been identified as a transformation product of the widely used drug, paracetamol (acetaminophen), during water treatment processes involving chlorine-based disinfection. journalnx.com When water containing paracetamol is subjected to chlorination, the chlorine can react with the paracetamol molecule, leading to the formation of chlorinated byproducts, including this compound. journalnx.com This has raised interest in its environmental fate and potential toxicological implications.

Significance as a Research Scaffold in Medicinal Chemistry

The acetamide (B32628) framework is a cornerstone in medicinal chemistry, and the introduction of halogen atoms can significantly influence a molecule's biological activity. researchgate.net The this compound structure, combining a hydroxyl group, a chloro substituent, and an acetamide moiety on a phenyl ring, presents a versatile scaffold for the design of new bioactive compounds. The presence and position of the chlorine atom can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby modulating its interaction with biological targets. nih.gov Research into halogenated acetamides has shown their potential in developing agents with a range of activities, including antibacterial and anticancer properties, making the this compound core a valuable starting point for drug discovery programs. neliti.commdpi.comnih.govnih.gov

Table 1: Investigated Biological Activities of Acetamide Scaffolds

| Biological Activity | Scaffold Type | Research Focus |

|---|---|---|

| Antibacterial | Chloroacetamides | Screening against Gram-positive and Gram-negative bacteria. journalnx.comneliti.com |

| Anticancer | N-phenyl-quinolone-carboxamides | Evaluation against various cancer cell lines. mdpi.comnih.gov |

| Kinase Inhibition | Thioacetamide-pyrimidinones | Development of targeted enzyme inhibitors. |

| Anti-inflammatory | Acetamide derivatives | Synthesis of compounds with potential anti-inflammatory effects. researchgate.net |

Comparative Analysis with Structurally Related Compounds

Understanding the properties of this compound is enhanced by comparing it to its parent compound, paracetamol, and other halogenated acetamides.

The primary structural difference between this compound and paracetamol is the presence of a chlorine atom on the phenyl ring at the position ortho to the hydroxyl group. This substitution alters the molecule's physicochemical properties. For instance, the chlorine atom increases the lipophilicity of the compound and can influence its electronic distribution, which in turn can affect its biological activity and metabolic pathways compared to paracetamol.

Table 2: Structural Comparison

| Compound Name | Chemical Formula | Key Structural Features |

|---|---|---|

| This compound | C₈H₈ClNO₂ | Phenyl ring with hydroxyl, chloro, and acetamide groups. |

| Paracetamol | C₈H₉NO₂ | Phenyl ring with hydroxyl and acetamide groups. |

In the broader class of halogenated acetamides, the nature and position of the halogen substituent play a critical role in determining the compound's properties and biological activity. Structure-activity relationship (SAR) studies on various halogenated acetamides have shown that:

Type of Halogen: The specific halogen (e.g., fluorine, chlorine, bromine) can impact potency. For instance, in some series, fluorine substitution has been shown to enhance potency significantly. nih.gov

Position of Halogen: The position of the halogen on the aromatic ring is crucial. For example, 2-substituted aryl acetamides have been found to be inactive in certain studies, whereas 3- and 4-substitutions are preferred. nih.gov

Degree of Halogenation: Dihalogenated compounds often exhibit different, and sometimes enhanced, potency compared to their monohalogenated counterparts. nih.gov

These comparisons underscore the importance of the specific substitution pattern in this compound and provide a rationale for its investigation as a distinct chemical entity in medicinal chemistry research.

Analogues in Drug Discovery and Development

The structural framework of this compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. By modifying its core structure, researchers have synthesized a variety of analogues with diverse pharmacological activities, targeting a range of diseases from cancer to inflammation and pain. These efforts underscore the versatility of the acetamide moiety in drug design.

One significant area of exploration is the development of novel analgesics. Acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide), a primary metabolite of phenacetin, is a widely used analgesic and antipyretic. However, its overdose can lead to severe liver damage. This has prompted the creation of analogues to mitigate such toxicity. A notable example is the development of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives, which are designed to be non-hepatotoxic while retaining their analgesic and antipyretic effects. nih.gov These new chemical entities represent a promising therapeutic alternative, addressing the risks associated with acetaminophen overuse. nih.gov

In the realm of oncology, numerous phenylacetamide derivatives have been investigated as potential anticancer agents. nih.gov The rationale is often to induce cytotoxicity in cancer cells, and modifications to the phenylacetamide structure can fine-tune this activity. For instance, N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, an analogue of the parent compound, has demonstrated moderate cytotoxicity against human melanoma (MM96L) and prostate cancer (DU145) cell lines. researchgate.net Further research into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has shown that these compounds can act as potent anticancer agents, particularly against prostate carcinoma cell lines. nih.gov

The acetamide structure is also integral to the design of kinase inhibitors, a critical class of cancer therapeutics. Kinases are enzymes that play a key role in cell signaling and growth, and their dysregulation is a hallmark of many cancers. Analogues incorporating the N-phenylacetamide scaffold have been developed as potent inhibitors of specific kinases. For example, a series of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide derivatives were synthesized and evaluated for their ability to inhibit c-KIT kinase, a target in gastrointestinal stromal tumors (GISTs). researchgate.net Similarly, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has been identified as a selective inhibitor of aurora kinase B, a promising target for cancer therapy. nih.gov

Furthermore, acetamide derivatives have been explored for their anti-inflammatory properties. They are often used to create prodrugs of cyclooxygenase-II (COX-II) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). This approach aims to improve pharmacokinetic parameters and enhance the stability and solubility of the parent drug. archivepp.com The acetamide linkage can be engineered to release the active drug under specific physiological conditions. archivepp.com

The versatility of this chemical class extends to antimicrobial applications. Analogues such as 2-chloro-N-(4-hydroxyphenyl)acetamide have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. neliti.com This suggests that the N-(hydroxyphenyl)acetamide scaffold could be a starting point for the development of new antibacterial agents.

Below is a summary of key analogues and their roles in drug discovery:

| Analogue Name | Structural Modification from Parent Compound | Significance in Drug Discovery |

| N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide | Addition of a benzyl (B1604629) group to the acetamide nitrogen. | Showed moderate cytotoxic activity against human melanoma and prostate cancer cell lines. researchgate.net |

| 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide | Replacement of the chloroacetamide group with a benzenesulfonamide-acetamide group. | Developed as a non-hepatotoxic analgesic and antipyretic analogue of acetaminophen. nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Substitution of the 3-chloro-4-hydroxyphenyl group with various substituted phenyl rings, including a 4-fluorophenyl group. | Investigated as potential anticancer agents, showing activity against prostate and breast cancer cell lines. nih.gov |

| N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide derivatives | Complex substitution on the phenylacetamide core to target specific kinases. | Act as inhibitors of c-KIT kinase for potential treatment of gastrointestinal stromal tumors. researchgate.net |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Isomer of the parent compound with chlorine at position 2 of the acetamide group instead of position 3 of the phenyl ring. | Exhibits appreciable antibacterial activity against Gram-positive and Gram-negative bacteria. neliti.com |

| Acetamide derivatives of COX-II inhibitors | Incorporation of the acetamide linkage to create prodrugs of existing anti-inflammatory drugs. | Used to improve the pharmacokinetic properties of COX-II inhibitors. archivepp.com |

Structure

3D Structure

特性

IUPAC Name |

N-(3-chloro-4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULKJDRBSRRBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192744 | |

| Record name | 4-Acetylamino-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3964-54-3 | |

| Record name | 3′-Chloro-4′-hydroxyacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylamino-2-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylamino-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloro-4-hydroxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETYLAMINO-2-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E11430J0W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N 3 Chloro 4 Hydroxyphenyl Acetamide

Established Synthetic Pathways for N-(3-Chloro-4-hydroxyphenyl)acetamide and its Derivatives

The formation of the this compound structure can be achieved through several established chemical routes. These methods range from multi-step sequences involving the formation of key intermediates to more streamlined one-pot procedures. The choice of pathway often depends on the availability of starting materials, desired yield, and scalability.

One-pot syntheses offer an efficient approach by combining multiple reaction steps in a single reactor, thereby minimizing the need for intermediate purification and reducing waste. A common strategy for forming N-aryl amides involves the reduction of a corresponding nitroarene followed by acylation. For instance, a two-step, one-pot protocol allows for the conversion of nitroarenes directly into N-aryl amides. researchgate.netunimi.it This process typically involves a metal-free reduction of the nitro group, which can be mediated by reagents like trichlorosilane, followed by the in-situ addition of an acylating agent, such as an anhydride, to yield the final amide product. unimi.it

Another innovative one-pot approach is the reductive carbonylation of nitroaromatics. While demonstrated for the synthesis of N-(4-hydroxyphenyl)acetamide (paracetamol) from nitrobenzene (B124822), the principle is applicable to substituted analogues. This method can utilize a Palladium-based catalytic system, such as [PdCl₂(dppb)] in a dilute acetic acid solvent, to achieve both the reduction of the nitro group and the introduction of the acetyl group in a single process. mdpi.com

Catalytic reduction is a cornerstone of synthesizing the aniline (B41778) precursors required for this compound. The primary goal is the selective reduction of a nitro group on a substituted benzene (B151609) ring. A widely used method involves the catalytic hydrogenation of a nitrophenol to an aminophenol, which can then be acetylated. mdpi.com

Heating a reaction mixture to its boiling point and condensing the vapors back into the vessel, a technique known as reflux, is frequently employed to facilitate chemical transformations that require elevated temperatures over extended periods. The synthesis of precursors for N-aryl amides often utilizes this method. For example, the reduction of a substituted nitrobenzene using iron powder and acetic acid in an ethanol/water solvent system is conducted under reflux for several hours to ensure the complete conversion to the aniline. nih.gov Similarly, the synthesis of complex starting materials, such as 3,5-diiodosalicylic acid, involves refluxing a mixture of salicylic (B10762653) acid, iodine, and hydrogen peroxide in ethanol. nih.gov The consistent temperature provided by reflux ensures that the reaction proceeds at a steady and optimal rate.

The direct acylation of an aminophenol is a primary and straightforward method for synthesizing N-hydroxyphenyl acetamide (B32628) derivatives. Chloroacetylation involves the reaction of an aminophenol with chloroacetyl chloride or a related reagent. A representative procedure for a similar isomer, 2-chloro-N-(4-hydroxyphenyl)acetamide, involves dissolving 4-aminophenol (B1666318) in glacial acetic acid, cooling the solution in an ice bath, and then adding chloroacetyl chloride portion-wise. nih.gov The reaction is stirred and subsequently worked up to yield the final product. nih.gov This method has been shown to be effective, producing the target compound in high yield (89%). nih.gov

The choice of solvent can influence the reaction, with acetic acid, acetonitrile, and tetrahydrofuran (B95107) being viable options for the chloroacetylation of aminophenols. neliti.com

Table 1: Synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide via Chloroacetylation nih.gov

| Starting Material | Reagent | Solvent | Key Conditions | Yield |

|---|

Amide bond formation is one of the most fundamental reactions in organic chemistry. These reactions typically involve coupling a carboxylic acid (or its activated derivative) with an amine. When dealing with electron-deficient amines, which can be less reactive, specific coupling reagents are often required to achieve good yields. nih.gov

A variety of reagent systems have been developed for this purpose. A common protocol involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a carbodiimide (B86325) coupling agent, often in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) and a base such as Diisopropylethylamine (DIPEA). nih.gov The addition of 4-Dimethylaminopyridine (DMAP) can serve as an acyl transfer agent and significantly improve reaction efficiency and yields. nih.gov Other reagents like Dicyclohexylcarbodiimide (DCC) are also used. nih.gov

A classic method for forming the amide bond is the reaction of an aniline with a carboxylic acid using a dehydrating agent. For example, an aniline derivative can be reacted with a carboxylic acid in xylene in the presence of phosphorus trichloride (B1173362) at elevated temperatures to yield the corresponding amide. nih.gov

Table 2: Investigation of Coupling Reagents for Amide Synthesis nih.gov

| Coupling Reagent(s) | Base/Additive | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| DCC (2 equiv) | DMAP (1 equiv) | CH₂Cl₂ | 23 °C | 28 |

| EDC (1 equiv) | DMAP (1 equiv), HOBt (0.1 equiv), DIPEA | CH₃CN | - | 72 |

Derivatization Strategies for this compound Analogues

Derivatization of the core this compound structure is essential for creating analogues with modified properties. The primary sites for modification are the phenolic hydroxyl group and the amide moiety.

One strategy involves modifying a related precursor, such as N-[3-(hydrazinecarbonyl)-4-hydroxyphenyl]acetamide, which can be used as a scaffold to synthesize a variety of heterocyclic derivatives. ktu.edu This carbohydrazide (B1668358) can be reacted to form compounds containing 1,3,4-oxadiazole, 4-amino-1,2,4-triazole, or Schiff base moieties, demonstrating the versatility of the acetamide backbone for further chemical exploration. ktu.edu

Another approach focuses on the generation of combinatorial libraries by modifying close analogues. For instance, 2-(3-chloro-4-hydroxyphenyl)acetic acid can be coupled with various amines, such as 3,4-dimethoxyphenethylamine, to produce a range of N-substituted acetamide derivatives like 2-(3-Chloro-4-hydroxyphenyl)-N-(3,4-dimethoxyphenethyl)acetamide. nih.gov Similarly, coupling with benzylamine (B48309) yields N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide. nih.gov

Furthermore, the phenolic hydroxyl group is a prime target for derivatization. O-alkylation or esterification can be achieved by reacting the hydroxyl group with various electrophiles. For example, reacting a hydroxyphenyl-containing scaffold with reagents like chloroacetyl chloride or chloroacetamide in the presence of a base like potassium carbonate and a solvent like DMF allows for the attachment of new functional groups via an ether linkage. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(4-hydroxyphenyl)acetamide |

| Nitrobenzene |

| [PdCl₂(dppb)] (1,4-Bis(diphenylphosphino)butane)palladium(II) chloride) |

| Acetic acid |

| 4-Nitrophenol |

| 4-Aminophenol |

| 3-chloro-4-(4′-chlorophenoxy)nitrobenzene |

| 3-chloro-4-(4′-chlorophenoxy)aminobenzene |

| Iron |

| Ethanol |

| 3,5-diiodosalicylic acid |

| Salicylic acid |

| Iodine |

| Hydrogen peroxide |

| 2-chloro-N-(4-hydroxyphenyl)acetamide |

| Chloroacetyl chloride |

| Acetonitrile |

| Tetrahydrofuran |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| Diisopropylethylamine (DIPEA) |

| 4-Dimethylaminopyridine (DMAP) |

| Dicyclohexylcarbodiimide (DCC) |

| Xylene |

| Phosphorus trichloride |

| N-[3-(hydrazinecarbonyl)-4-hydroxyphenyl]acetamide |

| 2-(3-Chloro-4-hydroxyphenyl)-N-(3,4-dimethoxyphenethyl)acetamide |

| N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide |

| Chloroacetamide |

| Potassium carbonate |

| N,N-dimethylformamide (DMF) |

Generation of Amide Libraries from Related Scaffolds

The generation of compound libraries from a common chemical scaffold is a powerful strategy in drug discovery. For structures related to this compound, the natural fungal metabolite 3-chloro-4-hydroxyphenylacetic acid serves as a key starting material for creating diverse amide libraries. griffith.edu.aumdpi.com

A primary synthetic route involves a two-step process. First, the carboxylic acid group of 3-chloro-4-hydroxyphenylacetic acid is activated through esterification. This is typically achieved by reacting the acid with anhydrous methanol (B129727) in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH). griffith.edu.au This conversion yields methyl (3-chloro-4-hydroxyphenyl)acetate, an intermediate that is more susceptible to aminolysis under mild conditions. griffith.edu.au

The second step is the amidation of the methyl ester intermediate. A 20-membered amide library was successfully generated by reacting methyl (3-chloro-4-hydroxyphenyl)acetate with a diverse set of 20 different primary amines. griffith.edu.au This aminolysis procedure was conducted under solvent-free conditions, showcasing an efficient and direct method for amide bond formation. griffith.edu.au An alternative method for generating a similar library involves a one-pot reaction where 3-chloro-4-hydroxyphenylacetic acid is directly coupled with various primary amines using a coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC). griffith.edu.au This approach also yields the desired secondary amide analogues in good yield and high purity after straightforward purification. griffith.edu.au

The structural diversity of the resulting amide library is determined by the choice of primary amines, which can range from simple alkyl amines to more complex benzyl (B1604629) and aromatic amines. griffith.edu.au The structures of all synthesized analogues are typically confirmed through comprehensive spectroscopic analysis, including NMR, UV, IR, and mass spectrometry. griffith.edu.augriffith.edu.au In some cases, single X-ray crystallographic analysis has been used to definitively confirm the molecular structure of specific library members. griffith.edu.au

| Method | Starting Material | Key Reagents | Intermediate | Key Feature | Reference |

|---|---|---|---|---|---|

| Two-Step Aminolysis | 3-chloro-4-hydroxyphenylacetic acid | Anhydrous MeOH, pTsOH, Primary Amines | Methyl (3-chloro-4-hydroxyphenyl)acetate | Solvent-free aminolysis under mild conditions. | griffith.edu.au |

| One-Pot Coupling | 3-chloro-4-hydroxyphenylacetic acid | Primary Amines, EDC | None (Direct conversion) | Rapid, direct coupling with good yield. | griffith.edu.au |

Functional Group Modifications

Once a core scaffold like this compound is synthesized, its functional groups can be further modified to explore the chemical space and alter its properties. Common modifications such as Aldol (B89426) condensation, reduction, and nucleophilic substitution are standard tools in synthetic chemistry.

While specific examples of these modifications on this compound itself are not detailed in the reviewed literature, the modification of closely related scaffolds highlights the chemical possibilities. For instance, a study on N-[3-(hydrazinecarbonyl)-4-hydroxyphenyl]acetamide, an isomer of the title compound, demonstrates how the hydrazinecarbonyl group can be chemically transformed. ktu.edu This group serves as a versatile handle for creating various heterocyclic moieties, which are significant in medicinal chemistry. The work involved the synthesis of derivatives containing 1,3,4-oxadiazole, 4-amino-1,2,4-triazole, and triazolothiadiazine rings, showcasing functional group transformations that proceed from the core acetamide structure. ktu.edu

Another form of modification involves the interaction of the core molecule with metal ions. In a related compound, N-(4-hydroxyphenyl)acetamide (paracetamol), complexation with iron (III) ions has been demonstrated. openaccessjournals.com Experimental results indicate that the N-(4-hydroxyphenyl)acetamide molecule acts as a bidentate ligand, coordinating with the Fe(III)-ion through the oxygen atom of the hydroxyl group and the nitrogen atom of the amide group. openaccessjournals.com Such modifications can enhance the stability of the compound for further research. openaccessjournals.com

These examples on related structures underscore the potential for functional group modifications on the this compound scaffold, even if specific direct applications of aldol condensation or reduction are not explicitly documented.

Optimization of Synthetic Reaction Conditions

In the generation of amide libraries from methyl (3-chloro-4-hydroxyphenyl)acetate, a key optimization was the use of a solvent-free aminolysis reaction. griffith.edu.au This reaction proceeds by stirring the methyl ester with the relevant primary amine for 16 hours at room temperature, which is energy-efficient and reduces solvent waste. griffith.edu.au

Furthermore, the purification protocol for these libraries was optimized based on the chemical properties of the products. griffith.edu.au Two distinct sets of flash column chromatography conditions were developed:

For neutral analogues: A gradient of dichloromethane (B109758) (CH2Cl2) and methanol (MeOH) was used. griffith.edu.au

For basic analogues: A similar gradient was employed, but with the addition of triethylamine (B128534) (TEA) to the eluent to ensure efficient purification without product loss on the acidic silica (B1680970) gel. griffith.edu.au

In an alternative synthetic approach, where N-arylacetamides are formed via chloroacetylation of aminophenols, reaction conditions are also critical. For the synthesis of the related 2-chloro-N-(4-hydroxyphenyl)acetamide, the reaction between 4-aminophenol and chloroacetyl chloride is performed in pure acetic acid and placed in an ice-bath to control the reaction's exothermicity. Following the addition, a solution of sodium acetate (B1210297) is added to facilitate the precipitation of the solid product, a key optimization for isolating the compound.

The synthesis of metal complexes also requires careful control of conditions. The complexation of N-(4-hydroxyphenyl)acetamide with Fe(III)-chloride was optimized by mixing the components in a 2:1 ligand-to-metal molar ratio at a pH of 7. openaccessjournals.com The mixture was then heated under reflux for 6 hours at 60°C, followed by a 48-hour rest period to allow for crystal formation. openaccessjournals.com These optimized parameters highlight the importance of temperature, pH, and reaction time in achieving the desired product.

| Reaction Type | Key Optimization Parameter | Conditions | Purpose | Reference |

|---|---|---|---|---|

| Amide Synthesis (Aminolysis) | Reaction Medium & Temperature | Solvent-free, Room Temperature, 16h | Energy efficiency, reduced waste. | griffith.edu.au |

| Purification (Neutral Amides) | Eluent Composition | CH2Cl2-MeOH gradient | Efficient separation of neutral products. | griffith.edu.au |

| Purification (Basic Amides) | Eluent Composition | CH2Cl2-MeOH-TEA gradient | Prevents loss of basic products on silica gel. | griffith.edu.au |

| Complexation (Fe(III) complex) | pH, Temperature, Time | pH=7, 60°C, 6h reflux | Controlled formation of the metal complex. | openaccessjournals.com |

Biological Activities and Pharmacological Mechanisms of N 3 Chloro 4 Hydroxyphenyl Acetamide

Enzyme Inhibition Profiles

Carbonic Anhydrase (CA) Inhibition and Binding Assays

There is no available scientific literature or experimental data to suggest that N-(3-Chloro-4-hydroxyphenyl)acetamide acts as an inhibitor of carbonic anhydrase (CA) isoforms. Studies on CA inhibition typically involve compounds with specific structural motifs, such as sulfonamides, which are not present in this compound. Extensive searches have not yielded any binding assays or inhibition constant (Kᵢ) values for this compound against any CA isoform.

Cyclooxygenase (COX) Enzyme Modulation

The mechanism of action for the parent compound, acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide), on cyclooxygenase (COX) enzymes is complex and still a subject of research, with some evidence suggesting it may inhibit a variant of COX-1, often referred to as COX-3. However, there is no specific research that has investigated the modulatory effects of its chlorinated derivative, this compound, on any of the COX isoforms (COX-1, COX-2, or COX-3). Consequently, no data tables on its inhibitory concentrations (IC₅₀) or selectivity for these enzymes can be provided.

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibition

Inhibitors of 17β-hydroxysteroid dehydrogenases (17β-HSDs) are being investigated for their therapeutic potential in hormone-dependent diseases. These inhibitors are typically steroidal or non-steroidal compounds with specific pharmacophores designed to fit the enzyme's active site. A thorough review of the literature reveals no studies that have screened or identified this compound as an inhibitor of any 17β-HSD isoform.

Other Enzyme Interactions and Mechanisms

Beyond the specified enzymes, there is no documented evidence of this compound interacting with other enzyme systems in a pharmacologically significant manner. Research on the biological effects of acetaminophen impurities has not yet extended to detailed mechanistic studies of their enzymatic interactions.

Cellular and Molecular Target Interactions

Modulation of Enzyme, Receptor, and Protein Activities

Due to the lack of research on the specific biological activities of this compound, there is no information available regarding its interactions with cellular or molecular targets. Studies have not been conducted to determine if this compound modulates the activity of specific enzymes, receptors, or other proteins within a biological system.

Interactions with Biological Macromolecules (e.g., Hydrogen Bonding)

The interaction of this compound with biological macromolecules is significantly influenced by its capacity for hydrogen bonding. Crystal structure analysis reveals that each molecule of this compound can act as both a hydrogen bond donor and acceptor. Specifically, each molecule donates two hydrogen bonds, one from the nitrogen atom of the acetamide (B32628) group (N—H) and one from the oxygen atom of the hydroxyl group (O—H), to the carbonyl oxygen atom (C=O) of neighboring molecules. researchgate.net Consequently, each molecule also accepts two hydrogen bonds at its carbonyl oxygen. researchgate.net This extensive hydrogen bonding network is a key feature of its solid-state structure. researchgate.net

Notably, the chlorine atom present on the phenyl ring does not participate in hydrogen bonding. researchgate.net The acetamide substituent is twisted out of the plane of the phenyl ring, with a dihedral angle of 58.61 (7) degrees. researchgate.net This specific three-dimensional conformation, along with the hydrogen bonding capabilities, dictates how the molecule can fit into the active sites of enzymes and receptors, thereby influencing its biological activity.

Observed Biological Effects in Research Models

While specific studies on the antimicrobial activity of this compound are limited, the broader class of acetamide and chloroacetamide derivatives has demonstrated notable antibacterial and antifungal properties. The presence of a chlorine atom in the acetamide group is often associated with enhanced antimicrobial efficacy. nih.gov For instance, studies on related compounds have shown that the introduction of a chloro group can confer or improve activity against various microbial strains. nih.gov

Derivatives of N-(substituted phenyl)-2-chloroacetamide have been synthesized and tested against a panel of bacteria. For example, N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives, which share a similar structural motif, have shown moderate to high antibacterial action. researchgate.net The activity of these compounds is often evaluated against both Gram-positive and Gram-negative bacteria. researchgate.net

Furthermore, research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated its potential against Klebsiella pneumoniae, a significant Gram-negative pathogen. bohrium.comnih.gov Studies have also explored the synergistic effects of such acetamide derivatives when combined with conventional antibacterial drugs, with some combinations showing enhanced efficacy. bohrium.comnih.gov This suggests that this compound may also possess antimicrobial properties and could potentially be investigated for similar synergistic activities.

Table 1: Antimicrobial Activity of Related Acetamide Derivatives

| Compound/Derivative Class | Target Microorganism | Observed Effect |

|---|---|---|

| 2-chloro-N-(2-hydroxyphenyl) acetamide | Candida albicans | Inhibition of 96.6% of strains nih.gov |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives | Gram-positive and Gram-negative bacteria | Moderate to high antibacterial action researchgate.net |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Antibacterial activity bohrium.comnih.gov |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with meropenem (B701) and imipenem | Klebsiella pneumoniae | Synergistic antibacterial effect bohrium.com |

The anti-inflammatory mechanisms of this compound have not been extensively elucidated for the specific compound itself. However, based on the activities of structurally related acetamide and paracetamol (N-(4-hydroxyphenyl)acetamide) derivatives, a potential mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. openaccessjournals.com The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. openaccessjournals.com

Many acetamide derivatives have been investigated as selective COX-II inhibitors. archivepp.comgalaxypub.co The nitrogen atom of the acetamide moiety in these compounds can form hydrogen bonds with amino acid residues, such as tryptophan and serine, within the active site of the COX-II enzyme, contributing to their inhibitory effect. galaxypub.co Given that this compound is a chlorinated derivative of paracetamol, which is known to inhibit COX enzymes, it is plausible that it shares a similar anti-inflammatory mechanism. openaccessjournals.com Further research is needed to confirm the specific interactions and inhibitory profile of this compound against COX isoforms.

For melanoma, N-(4-hydroxyphenyl) retinamide (B29671) (fenretinide), a compound that shares the N-(4-hydroxyphenyl) moiety, has been shown to be cytotoxic to melanoma cells in vitro. nih.gov It induces dose-dependent growth inhibition and apoptosis in human melanoma cell lines, with IC50 values ranging from 5 to 28 µM. nih.gov Other thiosemicarbazide (B42300) derivatives have also demonstrated cytotoxicity against melanoma cells. nih.gov

In the context of prostate cancer, various compounds are being investigated for their cytotoxic effects. For instance, copper ionophores have been shown to have synergistic cytotoxic effects when combined with enzalutamide (B1683756) in prostate cancer cells. nih.gov Additionally, delta-tocotrienol (B192559) has been found to induce necroptosis in prostate cancer cells and overcome chemoresistance. nih.gov While these compounds are structurally different from this compound, the research highlights the ongoing effort to identify novel agents with cytotoxic activity against prostate cancer. The potential of this compound in this area remains to be explored.

Table 2: Cytotoxicity of a Related Compound against Melanoma Cell Lines

| Compound | Cell Line | IC50 Value |

|---|---|---|

| N-(4-hydroxyphenyl) retinamide | Human Melanoma | 5 - 28 µM nih.gov |

The specific effects of this compound on cellular lipid content have not been documented in the available scientific literature. This is an area that requires further investigation to understand the full pharmacological profile of the compound.

Although direct antiparasitic activity data for this compound is scarce, related compounds have shown promise against parasitic protozoa.

In the context of Trypanosoma brucei, the causative agent of African trypanosomiasis, various structurally diverse compounds are being investigated. For example, N(4)-aryl semicarbazones and thiosemicarbazones have demonstrated trypanocidal activities. jocpr.com One particular thiosemicarbazone derivative exhibited a half-inhibitory concentration (IC50) of 7.63 µM against Trypanosoma brucei brucei. jocpr.com This suggests that the broader class of compounds to which this compound belongs may have potential as antiparasitic agents.

Regarding Plasmodium falciparum, the parasite responsible for the most severe form of malaria, numerous chemical scaffolds are under investigation. Azaterphenyl diamidines have shown potent in vitro activity against P. falciparum, with some derivatives exhibiting IC50 values in the low nanomolar range. nih.govnih.gov While these compounds are not direct analogues, their activity highlights the potential for discovering novel antimalarial agents from diverse chemical classes. Proteins excreted by Trypanosoma brucei have also been found to inhibit the hepatic infection stage of Plasmodium, indicating complex biological interactions between different parasites. plos.org

Based on a comprehensive review of the available scientific literature, there is currently no published research specifically detailing the biological activities and pharmacological mechanisms of this compound in the context of melanogenesis inhibition.

Searches for studies on the direct effects of this compound on melanin (B1238610) production, tyrosinase activity, or other related cellular pathways involved in melanogenesis did not yield any specific results. While the broader field of tyrosinase inhibitors and melanogenesis-regulating compounds is an active area of research, with many studies on various acetamide derivatives and other structurally related molecules, data for the specific compound this compound is absent from the current body of scientific publications.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on its melanogenesis inhibition properties as requested.

Structure Activity Relationship Sar and Computational Investigations of N 3 Chloro 4 Hydroxyphenyl Acetamide Analogues

Systematic Structure-Activity Relationship Studies

Systematic SAR studies have been instrumental in understanding how modifications to the N-(3-Chloro-4-hydroxyphenyl)acetamide scaffold influence its biological profile. These investigations involve the synthesis and evaluation of a series of analogues where specific parts of the molecule are systematically altered.

Influence of Halogen Substituents on Biological Activity and Stability

The presence and position of halogen substituents on the phenyl ring are critical determinants of biological activity. Halogens significantly influence the lipophilicity and electronic properties of the molecule, which in turn affect its ability to cross cell membranes and interact with biological targets.

Research into N-(substituted phenyl)-2-chloroacetamides has shown that the biological activity varies with the position of substituents on the phenyl ring. nih.gov Analogues with a halogenated para-substituted phenyl ring, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active in antimicrobial tests. nih.gov This enhanced activity is attributed to high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov

In a different series of aryl acetamide (B32628) triazolopyridazines designed as anti-cryptosporidial agents, SAR studies confirmed a preference for electron-withdrawing groups, with the 3,4-dichloro substitution pattern showing synergistic effects. nih.gov Further investigation into mono-substituted analogues revealed that a 4-chloro substituent resulted in a potent compound. nih.gov The role of fluorine is particularly noteworthy; its position can lead to dramatic shifts in potency. For instance, moving a fluorine atom from the 2-position to the 4-position on the phenyl ring resulted in a 1,000-fold increase in potency in one study. nih.gov This highlights that both the nature of the halogen and its precise location are crucial for optimizing biological activity.

Table 1: Impact of Halogen Substitution on Biological Activity of Aryl Acetamide Analogues EC₅₀ values represent the concentration required for 50% efficacy against Cryptosporidium.

| Compound Analogue (Substitution) | Biological Activity (EC₅₀ in µM) | Reference |

|---|---|---|

| Unsubstituted | >25 | nih.gov |

| 4-Chloro | 0.66 | nih.gov |

| 3,4-Dichloro | 0.17 | nih.gov |

| 2-Fluoro, 3-Trifluoromethyl | >25 | nih.gov |

| 4-Fluoro, 3-Trifluoromethyl | 0.07 | nih.gov |

Impact of Hydroxyl and Acetamide Moieties

The hydroxyl (-OH) and acetamide (-NHC(O)CH₃) groups are fundamental to the structure of this compound and its analogues, playing key roles in solubility, hydrogen bonding, and target interaction.

The hydroxyl group generally increases hydrophilicity, which can impact a compound's pharmacokinetic properties. In a study of N-(substituted phenyl)-2-chloroacetamides, the analogue with a p-OH-substituent demonstrated the lowest lipophilicity among the tested compounds. nih.gov

The acetamide moiety is also critical. In studies of related compounds, acetamide derivatives showed improved potency compared to their urea-based counterparts, indicating the importance of this functional group for biological activity. nih.gov Crystallographic studies of the related compound 2-Chloro-N-(4-hydroxyphenyl)acetamide show that the acetamide and hydroxyl groups are involved in extensive hydrogen bonding. researchgate.netnih.gov These interactions, including N—H⋯O and O—H⋯O hydrogen bonds, link molecules together in the crystal lattice and can be crucial for the specific orientation required for binding to a biological target. researchgate.netnih.gov The acetamide group also participates in intramolecular contacts, such as C—H⋯O and N—H⋯Cl, which help to stabilize the molecule's conformation. nih.gov

Modulation of Activity through Structural Modifications on the Phenyl Ring

Beyond halogen substitutions, other modifications to the phenyl ring can significantly modulate biological activity. The introduction of various functional groups alters the electronic landscape, size, and polarity of the molecule.

SAR studies have consistently shown a preference for electron-withdrawing groups on the phenyl ring over electron-donating groups. nih.gov However, the size of these substituents is also a limiting factor. Bulky groups, such as a phenyl substituent, are generally not well-tolerated and can lead to a significant loss of activity. nih.gov

The position of the substituent is also critical. In one series of analogues, compounds with substituents at the 2-position were found to be inactive, whereas the 3-position could accommodate more structural variation. nih.gov Studies on other chloroacetamides have investigated groups like 4-COCH₃, 3-CN, and 4-CN. nih.gov These modifications influence properties such as the topological polar surface area (TPSA), which is a predictor of a drug's permeability across membranes. nih.gov

Table 2: Effect of Phenyl Ring Modifications on Compound Properties and Activity

| Modification | Observed Effect | Reference |

|---|---|---|

| Electron-withdrawing groups (e.g., -Cl, -CF₃) | Generally preferred for activity | nih.gov |

| Bulky groups (e.g., -Phenyl) | Not tolerated, leads to loss of activity | nih.gov |

| Substitution at 2-position | Leads to inactive compounds | nih.gov |

| 4-COCH₃, 3-CN, 4-CN groups | Modulates Topological Polar Surface Area (TPSA) | nih.gov |

Role of Linker Regions in Analogues

Other research has explored different types of linkers. The synthesis of N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide introduces a flexible benzyl (B1604629) group attached to the acetamide nitrogen. nih.gov In other cases, more rigid and complex heterocyclic structures, such as azetidinones, have been incorporated. These 2-azetidinone rings, also known as β-lactams, can be inserted to create novel structures with potential antibacterial activity. mdpi.com These examples demonstrate that the linker is not merely a spacer but an active component that can be modified to fine-tune the biological properties of the resulting molecule.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

While specific Density Functional Theory (DFT) studies on this compound were not prominently found in the reviewed literature, this computational method is a cornerstone for understanding the electronic and structural properties of organic molecules. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions.

For analogues of this compound, computational approaches like Quantitative Structure-Activity Relationship (QSAR) analysis have been employed to correlate chemical structures with biological activity. nih.gov These models rely on calculated descriptors of molecular properties.

The foundation for any accurate computational modeling is precise experimental data on the molecule's three-dimensional structure. X-ray crystallography studies on closely related analogues like N-(3-Chloro-4-fluoro-phenyl)acetamide and 2-Chloro-N-(4-hydroxyphenyl)acetamide provide such data. researchgate.netnih.govnih.gov These studies have determined key structural parameters, such as the dihedral angle between the benzene (B151609) ring and the acetamide side chain, which is 5.47° in the former. nih.govnih.gov In 2-Chloro-N-(4-hydroxyphenyl)acetamide, the molecule is significantly distorted from planarity. nih.gov This experimental information on bond lengths, bond angles, and torsion angles is essential for validating and guiding computational investigations like DFT, which can then be used to explore the molecule's reactivity and interaction potential.

Molecular Docking and Dynamic Analyses for Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound analogues, docking simulations are pivotal for elucidating how these compounds interact with protein targets at a molecular level. These analyses help to rationalize the structure-activity relationships (SAR) observed in biological assays and guide the design of more potent analogues.

The process involves placing the 3D structure of an analogue into the binding site of a target protein. Scoring functions are then used to calculate the binding affinity, often expressed as a binding free energy (ΔGbind). nih.gov A lower, more negative ΔGbind value typically indicates a more favorable binding interaction. To ensure the reliability of these predictions, the docking protocol is often validated by redocking a known ligand into its crystal structure; a root-mean-square deviation (RMSD) value below 2.0 Å is generally considered a criterion for predictive power. nih.gov

For instance, induced-fit docking (IFD) studies on similar scaffolds have shown that the derivatives can occupy specific binding sites and engage with key residues. mdpi.com Molecular dynamics (MD) simulations can further refine these docked poses, providing insights into the stability of the ligand-protein complex over time and the conformational changes that may occur upon binding.

| Analogue Feature | Potential Protein Interaction | Role in Binding |

|---|---|---|

| 4-Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Acts as a key anchor, forming hydrogen bonds with polar residues (e.g., Asp, Glu, Ser). |

| Amide Group (-NH-C=O) | Hydrogen Bond Donor (N-H) & Acceptor (C=O) | Forms critical hydrogen bonds with backbone or side-chain atoms of the receptor. researchgate.net |

| 3-Chloro Substituent (-Cl) | Halogen Bonding, Hydrophobic Interactions | Enhances binding affinity and can provide specificity by interacting with specific pockets. |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Interacts with aromatic residues (e.g., Phe, Tyr, Trp) in the binding site. |

Pharmacophore Modeling for Lead Identification

Pharmacophore modeling is a cornerstone of computer-aided drug design, used to identify novel molecules with the potential to be biologically active. dovepress.comnih.gov A pharmacophore is an abstract representation of the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. taylorandfrancis.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.gov

For this compound and its analogues, a pharmacophore model can be developed based on the structures of known active compounds (ligand-based) or from the interactions observed in a protein-ligand complex (structure-based). taylorandfrancis.com The model would highlight the key features responsible for biological activity.

A hypothetical pharmacophore model for this series would likely include:

One Hydrogen Bond Donor (HBD): Representing the phenolic hydroxyl or the amide N-H group.

One or Two Hydrogen Bond Acceptors (HBA): Representing the carbonyl oxygen and the hydroxyl oxygen.

One Aromatic Ring (AR): Representing the 3-chloro-4-hydroxyphenyl moiety.

One Hydrophobic Feature (H): Potentially corresponding to the chlorine atom or the aromatic ring itself.

Once a pharmacophore model is generated and validated, it serves as a 3D query for virtual screening of large chemical databases. dovepress.com This process filters for molecules that spatially match the defined pharmacophoric features, significantly narrowing down the number of compounds for experimental testing. This approach is highly effective for identifying new chemical entities that possess a different core structure but retain the necessary features for activity. nih.gov Combining pharmacophore screening with molecular docking can further enhance the accuracy of virtual screening campaigns. dovepress.com

| Pharmacophoric Feature | Corresponding Chemical Group | Significance in Lead Identification |

|---|---|---|

| Aromatic Ring (AR) | 3-Chloro-4-hydroxyphenyl ring | Essential for core scaffold recognition and hydrophobic/aromatic interactions. |

| Hydrogen Bond Donor (HBD) | -OH group, -NH group | Crucial for anchoring the ligand in the active site through directed interactions. |

| Hydrogen Bond Acceptor (HBA) | C=O group, -OH group | Forms key hydrogen bonds with protein residues. nih.gov |

| Hydrophobic (H) / Halogen Feature | -Cl atom | Contributes to binding affinity and selectivity for the target protein. |

In Silico Prediction of Biological Properties

In the early phases of drug discovery, it is crucial to assess not only the biological activity of compounds but also their pharmacokinetic properties. In silico methods provide a rapid and cost-effective way to predict these properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov These computational models help to identify candidates with unfavorable profiles, allowing researchers to prioritize resources for more promising compounds.

For this compound and its analogues, various biological properties can be predicted using quantitative structure-activity relationship (QSAR) models and other computational tools. nih.gov These predictions are based on the molecule's structure and physicochemical properties.

Key predicted properties include:

Lipophilicity (logP): Affects solubility, permeability, and plasma protein binding.

Aqueous Solubility (logS): A critical factor for absorption.

Blood-Brain Barrier (BBB) Permeability: Important for compounds targeting the central nervous system.

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.

Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions.

Hepatotoxicity: Predicts the risk of liver damage.

Compliance with Drug-Likeness Rules: Rules like Lipinski's Rule of Five help to evaluate whether a compound has physicochemical properties that would make it a likely orally active drug in humans.

| Property | Predicted Value/Descriptor | Implication for Drug Development |

|---|---|---|

| Molecular Weight | 185.61 g/mol sigmaaldrich.com | Complies with Lipinski's Rule (< 500 Da), suggesting good potential for absorption. |

| logP (Octanol-Water Partition Coefficient) | Predicted ~1.5-2.0 | Indicates moderate lipophilicity, favorable for membrane permeability. |

| Hydrogen Bond Donors | 2 (-OH, -NH) | Complies with Lipinski's Rule (≤ 5). |

| Hydrogen Bond Acceptors | 2 (C=O, -OH) | Complies with Lipinski's Rule (≤ 10). |

| Predicted Aqueous Solubility | Moderately to poorly soluble | May require formulation strategies to improve bioavailability. |

| Predicted Caco-2 Permeability | Moderate to high | Suggests good potential for intestinal absorption. |

Metabolism and Biotransformation Pathways

Metabolic Fate in Biological Systems

The biotransformation of N-(3-Chloro-4-hydroxyphenyl)acetamide is anticipated to proceed through phase I and phase II metabolic reactions, similar to other xenobiotics. These reactions primarily aim to increase the water solubility of the compound, thereby facilitating its excretion from the body.

Based on the metabolic pathways of analogous compounds, the primary metabolites of this compound are expected to be conjugates formed during phase II metabolism. These would include glucuronide and sulfate (B86663) conjugates of the phenolic hydroxyl group. Additionally, glutathione (B108866) conjugates may be formed, particularly if reactive intermediates are generated during phase I metabolism.

It is also plausible that further hydroxylation of the aromatic ring could occur, leading to the formation of catechol derivatives, which can also undergo subsequent conjugation. Chlorinated phenols, in general, are known to be excreted as glucuronide and sulfate conjugates in humans and other species. nih.gov For instance, various chloroacetanilide herbicides are known to break down into ethane (B1197151) sulfonic acid (ESA) and oxanillic acid (OA) metabolites. wisc.edu

Table 1: Predicted Metabolites of this compound

| Metabolite Type | Predicted Structure/Description |

|---|---|

| Glucuronide Conjugate | Conjugate at the 4-hydroxyl group |

| Sulfate Conjugate | Conjugate at the 4-hydroxyl group |

| Glutathione Conjugate | Conjugate formed from a reactive intermediate |

The enzymatic processes involved in the metabolism of this compound are likely to mirror those of paracetamol and other phenolic compounds.

Cytochrome P450 (CYP450): This superfamily of enzymes is responsible for the oxidative metabolism of a wide array of xenobiotics. mdpi.com For this compound, CYP450 enzymes could potentially catalyze the formation of a reactive quinone-imine intermediate, analogous to the formation of N-acetyl-p-benzoquinone imine (NAPQI) from paracetamol. The presence of the chlorine atom may influence the rate and regioselectivity of this oxidation. CYP450 enzymes, particularly from the CYP1 family, are known to metabolize polyhalogenated aromatic hydrocarbons. mdpi.com

Glucuronidation: This is a major phase II detoxification pathway for phenolic compounds. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of the substrate. researchgate.net This process increases the water solubility of the compound, facilitating its renal excretion.

Sulfation: Another important phase II conjugation reaction is sulfation, catalyzed by sulfotransferase (SULT) enzymes. This process involves the transfer of a sulfonate group to the hydroxyl moiety of this compound. Chlorinated phenols have been shown to be substrates for human sulfotransferases. acs.orgnih.gov

Glutathione Conjugation: In the event of the formation of a reactive electrophilic intermediate by CYP450, this metabolite can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This is a critical detoxification pathway for the reactive metabolite of paracetamol. Chloroacetanilides are known to undergo conjugation with glutathione as an initial step in their detoxification. nih.gov

Comparative Metabolic Studies with Analogues (e.g., Paracetamol)

The metabolism of this compound can be better understood by comparing it to its well-studied non-chlorinated analogue, paracetamol (N-(4-hydroxyphenyl)acetamide).

Paracetamol is primarily metabolized in the liver through three main pathways:

Glucuronidation: Conjugation with glucuronic acid accounts for the majority of paracetamol metabolism.

Sulfation: Conjugation with sulfate is another major pathway, especially at therapeutic doses.

Oxidation: A minor portion of paracetamol is oxidized by CYP450 enzymes (mainly CYP2E1, CYP1A2, and CYP3A4) to the highly reactive and toxic metabolite, NAPQI. NAPQI is subsequently detoxified by conjugation with glutathione.

The introduction of a chlorine atom at the 3-position of the phenyl ring in this compound is expected to influence these metabolic pathways in several ways:

Electronic Effects: The electron-withdrawing nature of the chlorine atom can alter the electron density of the aromatic ring, potentially affecting the rates of both phase I and phase II reactions. This could influence the susceptibility of the ring to oxidative attack by CYP450 enzymes.

Steric Hindrance: The presence of the chlorine atom adjacent to the hydroxyl group may create steric hindrance, which could affect the binding and activity of UGT and SULT enzymes, potentially altering the relative contributions of glucuronidation and sulfation compared to paracetamol.

Reactivity of Intermediates: If a quinone-imine intermediate is formed, the presence of the chlorine atom could alter its reactivity and subsequent detoxification or toxicity.

Table 2: Comparison of Metabolic Pathways: this compound vs. Paracetamol

| Metabolic Pathway | This compound (Predicted) | Paracetamol (Established) |

|---|---|---|

| Phase I: Oxidation (CYP450) | Formation of a reactive quinone-imine intermediate is possible. The rate may be influenced by the chlorine substituent. | Forms N-acetyl-p-benzoquinone imine (NAPQI), a toxic intermediate. |

| Phase II: Glucuronidation | Expected to be a major pathway at the 4-hydroxyl group. The rate may be affected by steric hindrance from the adjacent chlorine. | A major metabolic pathway. |

| Phase II: Sulfation | Expected to be a significant pathway at the 4-hydroxyl group. The rate may be influenced by the chlorine atom. | A major metabolic pathway. |

| Phase II: Glutathione Conjugation | Likely detoxification pathway for any reactive intermediates formed. | Key detoxification pathway for NAPQI. |

Mechanistic Toxicology of N 3 Chloro 4 Hydroxyphenyl Acetamide

Mechanisms of Cellular and Organ-Level Toxicity

The toxicity of N-(3-Chloro-4-hydroxyphenyl)acetamide, much like acetaminophen (B1664979), is most prominently observed in the liver (hepatotoxicity). The cellular events are initiated by the depletion of intracellular protective molecules and a surge in oxidative stress.

At a cellular level, toxicants can trigger an overproduction of reactive oxygen species (ROS) and nitric oxide (NO), leading to significant oxidative and nitrosative stress. nih.govopenaccessjournals.com This is a central mechanism in the toxicity of acetaminophen. nih.gov Following an overdose, the formation of a reactive metabolite leads to the depletion of cellular glutathione (B108866) (GSH), a critical antioxidant. nih.govfrontiersin.org This depletion disrupts the cell's ability to neutralize harmful free radicals.

The primary organelle affected is the mitochondrion. nih.gov The binding of reactive metabolites to mitochondrial proteins impairs the function of the respiratory chain. nih.gov This dysfunction not only compromises ATP production but also enhances the generation of superoxide (B77818) radicals. nih.gov Superoxide reacts with nitric oxide to form peroxynitrite, a potent and damaging oxidant that can nitrate (B79036) mitochondrial proteins, further exacerbating mitochondrial damage and oxidative stress. nih.govnih.gov This cascade of events ultimately leads to a loss of mitochondrial membrane integrity, release of pro-apoptotic factors, and regulated necrotic cell death. nih.gov

While direct studies on this compound are limited, the presence of a chlorine atom on the phenyl ring is expected to influence its reactivity and metabolic profile. Halogenation can alter the electronic properties of a molecule, potentially making it more susceptible to metabolic activation or increasing the reactivity of its metabolites, thereby influencing the severity of the downstream toxic mechanisms like oxidative stress and mitochondrial injury.

| Key Mechanistic Event | Description | Primary Cellular Target | Consequence |

|---|---|---|---|

| Glutathione (GSH) Depletion | Overwhelms the cell's primary antioxidant defense system due to conjugation with reactive metabolites. | Cytosol | Increased susceptibility to oxidative damage. |

| Mitochondrial Oxidant Stress | Impaired respiratory chain function leads to excessive production of superoxide radicals. | Mitochondria | Oxidative damage to mitochondrial proteins, lipids, and DNA. |

| Peroxynitrite Formation | Reaction of superoxide with nitric oxide (NO) forms the highly reactive peroxynitrite. | Mitochondria | Nitration of tyrosine residues on key mitochondrial enzymes, leading to their inactivation. |

| Regulated Necrosis | Sustained mitochondrial dysfunction and oxidative stress trigger signaling pathways leading to controlled cell lysis. | Hepatocytes | Release of cellular contents, inflammation, and organ-level injury (hepatotoxicity). |

Formation of Reactive Intermediates

The toxicity of this compound is intrinsically linked to its metabolic activation, a process known as toxication or bioactivation. nih.gov This process transforms the relatively stable parent compound into a highly reactive intermediate that is responsible for initiating cellular damage.

The bioactivation of the parent compound, acetaminophen, is well-established. At high concentrations, acetaminophen is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2E1 and CYP3A4, in the liver. nih.govnih.gov This enzymatic oxidation converts acetaminophen into the highly electrophilic and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). nih.govnih.govfrontiersin.org Under normal conditions, NAPQI is efficiently detoxified by conjugation with glutathione (GSH). nih.gov However, during an overdose, the rate of NAPQI formation surpasses the capacity of GSH synthesis, leading to GSH depletion.

Once GSH is depleted, the reactive NAPQI is free to covalently bind to other cellular macromolecules, particularly proteins. nih.gov A significant portion of this binding occurs on mitochondrial proteins, which is a critical step in initiating the mitochondrial dysfunction and oxidative stress described previously. nih.govnih.gov

Given its structural similarity, this compound is presumed to follow a parallel bioactivation pathway. It is expected to be a substrate for cytochrome P450 enzymes, leading to the formation of a corresponding reactive quinone imine, namely N-acetyl-3-chloro-p-benzoquinone imine . This chlorinated reactive intermediate, like NAPQI, would be highly electrophilic. It would readily deplete glutathione stores and subsequently bind to cellular proteins, initiating the cascade of events that result in hepatocyte death. The presence of the chloro- group could potentially alter the rate of formation or the intrinsic reactivity of this metabolite compared to NAPQI.

In Vitro and In Vivo Models for Mechanistic Toxicological Assessment

To investigate the mechanisms of toxicity for compounds like this compound, researchers employ a variety of established in vitro and in vivo models. These models are designed to elucidate the specific cellular and physiological events that lead to toxicity.

In Vitro Models: Cell-based assays provide a controlled environment to study specific toxic mechanisms at the cellular and molecular level. rsc.org These are crucial for initial screening and detailed mechanistic investigation. mdpi.com Commonly used models include:

Primary Hepatocytes: These are considered the "gold standard" for in vitro liver toxicity studies as they most closely represent the metabolic functions of the liver in vivo.

Hepatoma Cell Lines (e.g., HepG2, HepaRG): These immortalized cell lines are widely used for their convenience and reproducibility in screening for hepatotoxicity and studying mechanisms like oxidative stress and apoptosis. frontiersin.org

Subcellular Fractions: Isolated mitochondria or microsomes (containing CYP enzymes) are used to study specific events like mitochondrial respiration or the formation of reactive metabolites in a cell-free system.

In Vivo Models: Animal models are essential for understanding the complex interactions between the toxicant and a whole organism, including metabolic, physiological, and immunological responses. rsc.org

Rodent Models (Mice and Rats): These are the most common models for studying acetaminophen-induced liver injury. nih.gov Researchers can administer the compound and observe the full progression of toxicity, from initial metabolic activation to organ injury and repair.

The assessment in these models involves a range of endpoints designed to quantify toxicity and understand its mechanism.

| Model Type | Specific Model | Key Toxicological Endpoints Measured | Relevance to Mechanistic Assessment |

|---|---|---|---|

| In Vitro | Primary Hepatocytes / Hepatic Cell Lines | Cell Viability (LDH, MTT assays), GSH levels, ROS production, Mitochondrial Membrane Potential, Apoptosis/Necrosis assays (Annexin V/PI staining). mdpi.com | Directly assesses cytotoxicity and key events like oxidative stress and mitochondrial dysfunction. |

| Hepatic Microsomes | Metabolite Identification, Covalent Binding Assays, CYP Inhibition/Induction. | Identifies the formation of reactive intermediates and the specific enzymes involved in bioactivation. | |

| Toxicogenomics | Analysis of differentially expressed genes via microarray or RNA-seq. | Provides an unbiased view of the cellular pathways perturbed by the toxicant. frontiersin.org | |

| In Vivo | Rodent Models (Mouse, Rat) | Serum Biomarkers (ALT, AST), Histopathology of Liver Tissue (H&E Staining). frontiersin.orgnih.gov | Confirms organ-specific toxicity and characterizes the nature and extent of tissue damage (e.g., centrilobular necrosis). |

| Rodent Models (Mouse, Rat) | Analysis of Protein Adducts, Gene and Protein Expression in Tissue (e.g., NF-κB, COX-2). nih.gov | Links molecular initiating events (adduct formation) to downstream inflammatory and stress responses within the target organ. |

Advanced Analytical Methodologies in N 3 Chloro 4 Hydroxyphenyl Acetamide Research

Chromatographic Techniques for Analysis in Research

Chromatography is a cornerstone of analytical chemistry, enabling the separation and quantification of components within a mixture. For N-(3-Chloro-4-hydroxyphenyl)acetamide, high-performance and ultra-high-performance liquid chromatography are particularly valuable.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical (EC) detection is a highly sensitive and selective technique for analyzing electroactive compounds like this compound. thermofisher.com This method is predicated on the principle that the compound can be oxidized or reduced at an electrode surface set at a specific potential. thermofisher.com The resulting transfer of electrons generates a current that is directly proportional to the concentration of the analyte.

The selectivity of HPLC-EC is a significant advantage, as the operating potential can be fine-tuned to target the specific phenolic group in this compound, thereby minimizing interference from other non-electroactive components in a complex matrix. thermofisher.com Coulometric sensors, in particular, offer high efficiency by electrolyzing nearly 100% of the analyte as it passes through the detector cell, which enhances sensitivity and provides a stable response. thermofisher.commdpi.com This makes the technique well-suited for quantitative analysis in research settings where precise measurements are critical. Research on similar phenolic compounds has demonstrated the utility of coulometric detection for achieving low limits of detection (LOD). mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Impurity Profiling in Research

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. This results in dramatically improved resolution, faster analysis times, and increased sensitivity, making it an ideal tool for impurity profiling of this compound. bldpharm.com

In the synthesis of any chemical compound, the formation of impurities is almost inevitable. Identifying and quantifying these impurities is crucial for research purposes to understand reaction byproducts and degradation pathways. This compound is recognized as Impurity C of Acetaminophen (B1664979), highlighting the importance of robust analytical methods to differentiate and quantify such closely related structures. sigmaaldrich.com The high resolving power of UHPLC is essential for separating these structurally similar compounds from the main analyte peak, allowing for their accurate characterization and quantification even at trace levels.

Spectroscopic and Structural Characterization for Research Purposes

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. For this compound, a combination of NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy reveals the chemical environment of the hydrogen atoms (protons) in the molecule. For the related compound 2-Chloro-N-(4-hydroxyphenyl)acetamide, proton signals appear in distinct regions: the aromatic protons (Ar-H) are observed as a multiplet between 6.76 and 7.34 ppm, the phenolic hydroxyl proton (OH) as a singlet at 9.20 ppm, and the amide proton (NH) as a singlet at 10.23 ppm. researchgate.net Similar patterns would be expected for this compound, with the substitution pattern on the aromatic ring influencing the specific chemical shifts and splitting patterns.

¹³C NMR spectroscopy provides information about the carbon skeleton. For 2-Chloro-N-(4-hydroxyphenyl)acetamide, the signal for the methylene (B1212753) carbon (CH₂) of the chloroacetamide group appears at 43.42 ppm, while the aromatic carbons (C-Ar) resonate between 117.68 and 153.68 ppm. researchgate.net The carbonyl carbon (CO) of the amide group is typically found further downfield, at 164.76 ppm. researchgate.net These characteristic chemical shifts are instrumental in confirming the molecular structure.

A summary of expected NMR data for this compound based on analogous structures is presented below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹H | Methyl (CH₃) | ~2.1 | Singlet |

| ¹H | Aromatic (Ar-H) | 6.8 - 7.5 | Multiplets, specific shifts depend on position relative to substituents |

| ¹H | Amide (NH) | 9.0 - 10.5 | Broad singlet |

| ¹H | Hydroxyl (OH) | 9.0 - 10.0 | Broad singlet |

| ¹³C | Methyl (CH₃) | ~24 | |

| ¹³C | Aromatic (C-Ar) | 115 - 155 | |

| ¹³C | Carbonyl (C=O) | 168 - 172 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. uni-saarland.de It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). uni-saarland.de For this compound, the molecular weight is 185.61 g/mol . sigmaaldrich.com

Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation of the molecule. uni-saarland.de While this can sometimes lead to the absence of a clear molecular ion peak, the resulting fragment ions provide a unique fingerprint that is invaluable for structural elucidation. uni-saarland.de Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), are less energetic and more likely to produce an intact molecular ion or a protonated molecule [M+H]⁺, confirming the molecular weight. uni-saarland.deopenaccessjournals.com